GM3-Neugc

Descripción general

Descripción

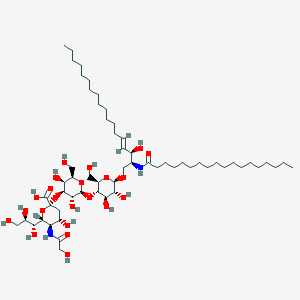

GM3-Neugc, also known as N-glycolylneuraminyllactosylceramide, is a type of ganglioside . Gangliosides are glycosphingolipids that contain sialic acid residues and are present on the outer side of the plasma membrane of vertebrate cells . GM3-Neugc is a tumor-specific antigen that is found in solid tumors such as breast carcinoma, non-small cell lung cancer, and melanoma, but is not usually detected in normal human cells . It has been considered as a promising target for cancer immunotherapy due to its levels of expression on tumor cells, its putative importance for tumor biology, and relative immunogenicity .

Molecular Structure Analysis

The molecular structure of GM3-Neugc is complex. It is a sialotriaosylceramide in which the triaosyl group is 3,5-dideoxy-5-(2-hydroxyacetamido)-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranosyl attached to the primary hydroxy function of ceramide .Aplicaciones Científicas De Investigación

Cancer Research and Immunotherapy

GM3-NeuGc, a type of ganglioside, has significant implications in cancer research, particularly in the field of immunotherapy. It is a tumor-associated antigen receiving attention due to its presence in several types of cancer while being almost undetectable in healthy human tissues. Research shows that hypoxic conditions can induce the expression of NeuGc gangliosides in cancer cells, making them attractive targets for cancer therapy, as well as diagnostic and prognostic tumor markers (Bousquet et al., 2018). Additionally, the presence of GM3(NeuGc) ganglioside in human breast tumors has been confirmed through radioimmunoscintigraphic techniques using the 14F7 monoclonal antibody, reinforcing its potential as a target for cancer immunotherapy (Oliva et al., 2006).

Prognostic Significance in Lung Cancer

In non-small-cell lung cancer (NSCLC), the expression of NeuGc-containing gangliosides, including GM3(NeuGc), has been associated with patient survival. It is evident in a high percentage of NSCLC samples and is linked to lower overall and progression-free survival rates. This suggests that NeuGc-GM3 expression could be a significant prognostic factor in NSCLC (Hayashi et al., 2013).

Pediatric Cancer Research

Research has also extended into pediatric cancers. The presence of NeuGc-GM3 has been observed in Wilms tumor, a type of pediatric cancer, suggesting its potential utility as a specific target for immunotherapy (Scursoni et al., 2010). Similarly, the expression of NeuGc-GM3 in neuroectodermal tumors in children, including neuroblastoma and Ewing sarcoma, indicates its potential as an immunotherapy target in these aggressive pediatric cancers (Scursoni et al., 2011).

Mecanismo De Acción

The GM3 (Neu5Gc) ganglioside represents a tumor-specific antigen that is considered a promising target for cancer immunotherapy . The humanized antibody 14F7hT, specific for this ganglioside, exhibited significant antitumor effects in preclinical hematological tumor models . This antibody recognizes human tumor tissues from several origins and exerts antibody-dependent cell-mediated cytotoxicity (ADCC) and in vivo antitumor effects on these Cmah-transfected non-hematological tumors from both mouse and human origin .

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIQEEBMCAQYHW-LGDSWWPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H108N2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GM3-Neugc | |

CAS RN |

69345-49-9 | |

| Record name | N-Glycolylneuraminyllactosylceramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the biological significance of the NeuGc moiety in GM3(NeuGc)?

A1: The presence of NeuGc in GM3(NeuGc) distinguishes it from the more common GM3(NeuAc) found in humans. This difference arises from the absence of the enzyme CMP-N-acetylneuraminic acid hydroxylase in humans, which is responsible for converting CMP-NeuAc to CMP-NeuGc, a precursor for NeuGc-containing glycoconjugates. [] While the exact biological function of this difference remains elusive, it underlies the immunogenicity of GM3(NeuGc) in humans.

Q2: What is the role of GM3(NeuGc) in tumor biology?

A2: GM3(NeuGc) is considered a tumor-associated antigen due to its presence in various human cancers, including melanoma, breast cancer, and lung cancer. [, , , ] Its expression has been linked to tumor progression, metastasis, and poorer prognosis in some cancers. [] The mechanisms by which GM3(NeuGc) contributes to tumor development are still under investigation, but studies suggest it may modulate cell signaling pathways involved in cell growth, adhesion, and migration. [, ]

Q3: How does GM3(NeuGc) interact with the immune system?

A3: Due to its absence in healthy human tissues, GM3(NeuGc) is recognized as foreign by the human immune system. This recognition can trigger immune responses, including the production of antibodies against GM3(NeuGc), termed Hanganutziu-Deicher (HD) antibodies. [, ] These antibodies have been detected in the sera of patients with various cancers, suggesting a potential role for GM3(NeuGc) in tumor immunosurveillance. [, ]

Q4: Does GM3(NeuGc) influence the blood-brain barrier?

A4: Research suggests that gangliosides, including GM3(NeuAc) and GM3(NeuGc), are present on the surface of brain microvascular endothelial cells (BMECs), which constitute the blood-brain barrier (BBB). [, ] While the specific role of GM3(NeuGc) in BBB integrity is not fully understood, the presence of antibodies against NeuGc-containing gangliosides in patients with neurological disorders highlights their potential involvement in BBB dysfunction. [, ]

Q5: What is the molecular structure of GM3(NeuGc)?

A5: GM3(NeuGc) is a glycosphingolipid consisting of a ceramide backbone linked to a single sialic acid residue, N-glycolylneuraminic acid (NeuGc), which is attached to lactose (Galβ1-4Glc). The ceramide portion typically comprises sphingosine and a fatty acid, often C24:1 or C16:0. []

Q6: How is GM3(NeuGc) characterized structurally?

A6: Various techniques are employed to characterize GM3(NeuGc), including: * Thin-layer chromatography (TLC): Separates gangliosides based on their polarity, often followed by immunostaining with specific antibodies for detection. [, , , , , ] * High-performance liquid chromatography (HPLC): Provides higher resolution separation of ganglioside species. [] * Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about the molecule's conformation and linkages. []

Q7: Are there structural variations in the ceramide moiety of GM3(NeuGc)?

A7: Yes, variations in the fatty acid and sphingoid base composition of the ceramide moiety have been observed in GM3(NeuGc) isolated from different sources. For instance, piglet intestinal mucosa expresses a unique GM3(NeuGc) species containing 2-hydroxylated palmitic acid and phytosphingosine in its ceramide portion. []

Q8: What are the potential applications of GM3(NeuGc) in cancer therapy?

A8: GM3(NeuGc)'s restricted expression on tumor cells makes it an attractive target for cancer immunotherapy and diagnosis. Research has explored its potential in:

- Antibody-based therapies: Monoclonal antibodies (mAbs) targeting GM3(NeuGc), like 14F7, have shown promise in preclinical studies for their ability to induce tumor cell death and inhibit tumor growth. [, , ]

- Vaccine development: GM3(NeuGc)-based vaccines aim to elicit a targeted immune response against tumor cells expressing this antigen. [, ]

- Tumor imaging: Radiolabeled anti-GM3(NeuGc) antibodies have been investigated for their ability to detect tumors in vivo, enabling earlier diagnosis and monitoring of treatment response. []

Q9: What are the challenges in developing GM3(NeuGc)-targeted therapies?

A9: Despite its promise, several challenges hinder the development of effective GM3(NeuGc)-targeted therapies:

- Immunogenicity in humans: While GM3(NeuGc) elicits immune responses, these responses can be variable and may not always translate into effective tumor eradication. [, ]

- Tumor heterogeneity: Not all tumor cells within a tumor mass express GM3(NeuGc) uniformly, potentially limiting therapeutic efficacy. []

- Off-target effects: Antibodies or other therapeutic agents targeting GM3(NeuGc) may cross-react with structurally similar gangliosides present on normal cells, leading to potential side effects. [, , ]

Q10: What are some essential tools for studying GM3(NeuGc)?

A10: Key tools for researching GM3(NeuGc) include:* Specific antibodies: Monoclonal antibodies like 14F7, GMR8, GMR14, and GMR3 are invaluable for detecting and characterizing GM3(NeuGc) and related gangliosides in cells and tissues. [, , , ]* Enzyme-linked immunosorbent assay (ELISA): A sensitive technique for quantifying GM3(NeuGc) and detecting antibodies against it in biological samples. []* Genetically modified animals: Mice lacking specific glycosyltransferases involved in GM3(NeuGc) biosynthesis can serve as valuable models for studying its function and evaluating potential therapeutic interventions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)